molecular formula C15H14ClNOS B12812514 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol CAS No. 2799-78-2

1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol

Cat. No.: B12812514
CAS No.: 2799-78-2
M. Wt: 291.8 g/mol
InChI Key: IICZXNQERLVJSM-UHFFFAOYSA-N
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Description

1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol typically involves the chlorination of phenothiazine followed by a reaction with propanol. One common method includes:

    Chlorination of Phenothiazine: Phenothiazine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 2-position.

    Reaction with Propanol: The chlorinated phenothiazine is then reacted with propanol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenothiazine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified phenothiazine derivatives.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and nausea.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:

    Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.

    Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.

    Cell Membranes: It may alter cell membrane properties, influencing cell signaling and transport processes.

Comparison with Similar Compounds

1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.

    Promethazine: An antiemetic and antihistamine with a similar phenothiazine core but different functional groups.

Uniqueness

The unique combination of the chloro and propanol groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.

Properties

CAS No.

2799-78-2

Molecular Formula

C15H14ClNOS

Molecular Weight

291.8 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)propan-2-ol

InChI

InChI=1S/C15H14ClNOS/c1-10(18)9-17-12-4-2-3-5-14(12)19-15-7-6-11(16)8-13(15)17/h2-8,10,18H,9H2,1H3

InChI Key

IICZXNQERLVJSM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O

Origin of Product

United States

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